(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine
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Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions that yield bioactive molecules. For example, the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, was achieved through 1,3-dipolar cycloaddition reactions followed by reduction and catalytic hydrogenation, indicating the potential pathways for synthesizing complex molecules like (3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity can be determined through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. For instance, the structural and spectroscopic characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was thoroughly conducted using these methods, supplemented by quantum chemical calculations to predict and confirm molecular geometry and electronic properties (Özdemir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, indicating a rich chemistry conducive to forming various derivatives. For example, the cyclization of aminopyridines with chloro ketones to imidazo[1,2-a]pyridines shows the potential for chemical modifications and the synthesis of related compounds with diverse biological activities (Starrett et al., 1989).
Future Directions
The future directions for the development of imidazole-containing compounds like “(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine” could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome current public health problems .
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c18-16-10-21(9-15(16)12-1-2-12)17(22)13-3-5-14(6-4-13)20-8-7-19-11-20/h3-8,11-12,15-16H,1-2,9-10,18H2/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJYKFJGFLFXDL-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone |
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